REACTION_CXSMILES
|
Br.C(O[CH2:6][CH2:7][N:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]1=[NH:18])(=O)C.P(Br)(Br)([Br:21])=O.C(#N)CC.C(=O)(O)[O-].[Na+]>>[Br:21][C:6]1[N:18]=[C:9]2[CH:10]=[CH:11][C:12]([C:14]([F:17])([F:16])[F:15])=[CH:13][N:8]2[CH:7]=1 |f:0.1,4.5|
|
Name
|
(2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)OCCN1C(C=CC(=C1)C(F)(F)F)=N
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
a 5 M aqueous sodium hydroxide solution, and the precipitated solid was filtered
|
Type
|
WASH
|
Details
|
The resulting solid was washed with water and n-hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2N(C=C(C=C2)C(F)(F)F)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 808 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |